molecular formula C7H13N3O B3207409 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 1041603-68-2

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No. B3207409
CAS RN: 1041603-68-2
M. Wt: 155.2 g/mol
InChI Key: FXYRTTMATPBDLI-UHFFFAOYSA-N
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Description

The compound “2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms . They are known to have anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved through various methods. One such method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the selective methylation of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients . It is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can undergo various chemical transformations. For instance, it can be selectively methylated to form 2-methyl-1,2,4-oxadiazolium iodides . This selectivity may be achieved due to the involvement of the N-4 atom of the 1,2,4-oxadiazole ring .

Scientific Research Applications

Synthesis and Biological Activities

1,3,4-Oxadiazole derivatives are recognized for their significant role in medicinal chemistry due to their versatile biological activities. The synthesis of these compounds often involves methodologies that are based on the utilization of primary amidoximes and acylating agents, leading to a wide variety of 1,2,4-oxadiazole compounds with potential therapeutic applications. These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other activities, making them a focal point for drug discovery and development research (Kayukova, 2005).

Antimicrobial and Anticancer Properties

A noteworthy aspect of 1,3,4-oxadiazole derivatives is their antimicrobial and anticancer activities. These compounds have been systematically studied to evaluate their efficacy against various pathogens and cancer cell lines. Research has shown that appropriately substituted 1,3,4-oxadiazole compounds possess strong antimicrobial properties, including activity against resistant strains. Additionally, their anticancer activity has been demonstrated through various mechanisms, such as inhibition of cancer cell growth and induction of apoptosis, highlighting their potential as candidates for anticancer drug development (Glomb & Świątek, 2021).

Chemotherapeutic Applications

The chemotherapeutic applications of 1,3,4-oxadiazole derivatives are under constant exploration, with researchers aiming to develop novel compounds that can effectively target cancer cells with minimal side effects. These efforts are supported by detailed structure-activity relationship studies, which help in identifying the most promising candidates for further development (Devi et al., 2022).

Mechanism of Action

Future Directions

The future directions for “2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4(2)6(8)7-9-5(3)10-11-7/h4,6H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYRTTMATPBDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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